

A Comparative Guide to Analytical Methods for Tenofovir Alafenamide Monofumarate

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Compound of Interest

Compound Name: Tenofovir alafenamide monofumarate

CAS No.: 1422343-76-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of **tenofovir alafenamide monofumarate** (TAF), a critical antiretroviral prodrug. The objective is to offer a comparative overview of published experimental data to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, be it for quality control of bulk drug, formulation analysis, or bioanalytical studies. While direct cross-validation studies between all presented methods are not extensively published, this guide compiles and contrasts the performance of individual validated methods to offer valuable insights.

Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir. [1] It is widely used in the treatment of HIV-1 and chronic hepatitis B infections.[1] Accurate and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of TAF formulations.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data from various validated analytical methods for tenofovir alafenamide. The primary techniques covered are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of HPLC and UPLC Methods for Tenofovir Alafenamide

Parameter	RP-HPLC Method 1	RP-HPLC Method 2	UPLC Method
Linearity Range	10 - 150 ppm	30 - 80 µg/mL	LOQ to 150% of test concentration
Correlation Coefficient (r ²)	Not Specified	0.997	Not Specified
Accuracy (% Recovery)	Not Specified	Within acceptance criteria	Within acceptable ranges
Precision (% RSD)	Not Specified	Within acceptable limits	Low %RSD values
Limit of Detection (LOD)	Not evaluated	Not evaluated	Established for impurities
Limit of Quantification (LOQ)	Not evaluated	Not evaluated	Established for impurities
Robustness	Method found to be robust	Method found to be robust	Confirmed through parameter variations

Table 2: Performance Characteristics of LC-MS/MS Methods for Tenofovir Alafenamide

Parameter	LC-MS/MS Method 1 (Plasma & CSF)	LC-MS/MS Method 2 (Human Plasma)
Linearity Range	Plasma: 0.5 - 500 ng/mL; CSF: 0.1 - 50 ng/mL	2 - 500 ng/mL
Correlation Coefficient (r ²)	Not Specified	Not Specified
Accuracy (% Bias)	< 12%	Not Specified
Precision (% RSD)	< 12%	Intra-run & Inter-run: 4.36% at LOQ
Lower Limit of Quantification (LLOQ)	Plasma: 0.5 ng/mL; CSF: 0.1 ng/mL	2 ng/mL
Stability	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published studies and offer a basis for reproducing the analytical methods.

Stability-Indicating RP-HPLC Method

This method is suitable for the assay of TAF in tablet formulations and for conducting forced degradation studies.

- Instrumentation: Agilent Technology HPLC with a PDA detector.
- Column: Inertsil ODS C18 (100 x 4.6 mm, 5 μm).
- Mobile Phase:
 - Mobile Phase A: Ammonium acetate buffer (pH 6.0) with a solvent mixture of 30:70 acetonitrile (ACN) and tetrahydrofuran (THF) in a 990:10 ratio.
 - Mobile Phase B: Ammonium acetate buffer (pH 6.0) with a solvent mixture of 30:70 ACN and THF in a 500:500 ratio.

- Elution: Gradient elution.
- Flow Rate: 1.50 mL/min.
- Column Temperature: 45°C.
- Detection Wavelength: 260 nm.
- Sample Preparation: A stock solution of 100 ppm of TAF was prepared in a diluent of 100% methanol. Further dilutions were made with 50% aqueous methanol. For tablets, an average weight of twenty tablets was taken, and a sample equivalent to the tablet strength was prepared.

UPLC Method for TAF and its Impurities

This UPLC method is designed for the assessment of TAF and its related impurities.

- Instrumentation: UPLC system with a PDA detector.
- Column: YMC-Triart C18 (2mm X 100mm, 1.9 µm).
- Flow Rate: 0.35 mL/minute.
- Detection Wavelength: 260 nm.
- Injection Volume: 2 µL.
- Column Temperature: 40°C.
- Autosampler Temperature: 8°C.
- Run Time: 30 minutes.

LC-MS/MS Method for TAF in Human Plasma and Cerebrospinal Fluid (CSF)

This highly sensitive method is intended for the quantification of TAF in biological matrices.

- Instrumentation: Liquid chromatography with a triple quadrupole mass spectrometer.

- Sample Preparation: Solid phase extraction (SPE) was used to extract TAF and tenofovir from the matrix.
- Column: Phenomenex Synergi 4 μm Polar-RP 80A (50 \times 2 mm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
- Flow Rate: 400 $\mu\text{L}/\text{min}$.
- Total Run Time: 5 minutes.
- Detection: Electrospray ionization (positive mode) with triple quadrupole selected reaction monitoring.

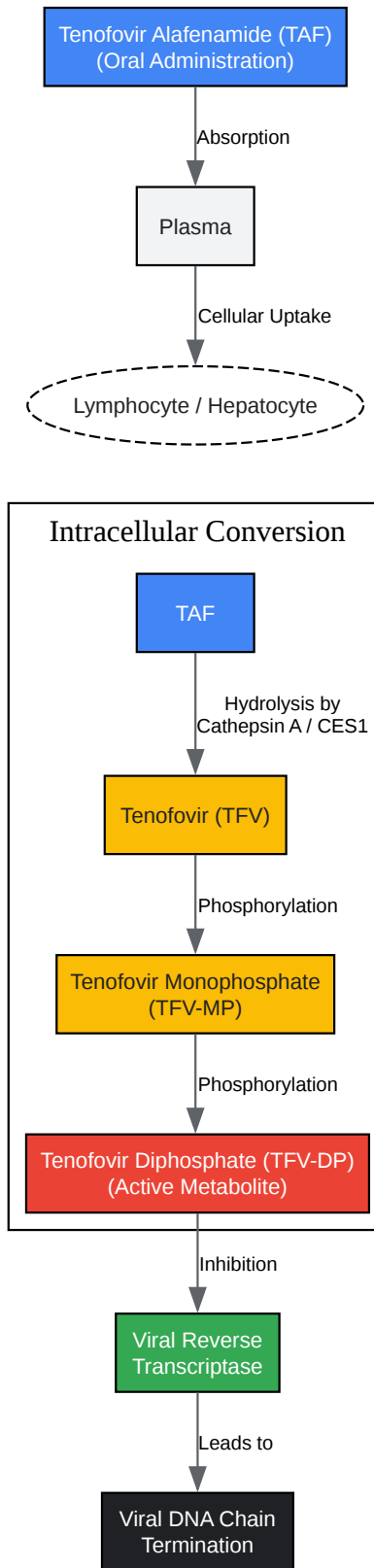
Visualizing Method Validation and TAF's Mechanism of Action

To better illustrate the relationships and processes involved in analytical method validation and the mode of action of tenofovir alafenamide, the following diagrams are provided.



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Analytical Method Validation and Comparison Workflow.



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Simplified Signaling Pathway of Tenofovir Alafenamide.

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References

- [1. Tenofovir alafenamide - Wikipedia \[en.wikipedia.org\]](#)
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